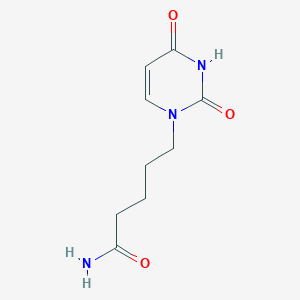

5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentanamide

Description

Properties

CAS No. |

4113-86-4 |

|---|---|

Molecular Formula |

C9H13N3O3 |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

5-(2,4-dioxopyrimidin-1-yl)pentanamide |

InChI |

InChI=1S/C9H13N3O3/c10-7(13)3-1-2-5-12-6-4-8(14)11-9(12)15/h4,6H,1-3,5H2,(H2,10,13)(H,11,14,15) |

InChI Key |

CMJRKMHHAVVFFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=O)NC1=O)CCCCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Classical Biginelli Reaction

- Reagents: Aromatic or aliphatic aldehydes, ethyl acetoacetate (or other β-ketoesters), and urea.

- Catalysts: Trichloroacetic acid, mineral acids, or solid acid catalysts.

- Conditions: Typically refluxing ethanol or other solvents at 70°C.

- Yields: Generally high, with excellent selectivity for dihydropyrimidinones.

- Example: Trichloroacetic acid catalysis yields various dihydropyrimidinones in excellent yields, including acid-sensitive aldehydes like furfural and cinnamaldehyde.

Green and Microwave-Assisted Protocols

- Catalyst: Tetra-butyl ammonium bromide (TBAB) as a solid catalyst.

- Conditions: Solvent-free, microwave irradiation (300W, 40% power) for 3-4 minutes.

- Advantages: Rapid reaction, high yields (90–95%), environmentally friendly.

- Procedure: Mixing β-diketone, aldehyde, urea, and TBAB, followed by microwave irradiation with intermittent cooling.

- Outcome: Efficient synthesis of 3,4-dihydropyrimidin-2(1H)-ones without solvents or harsh conditions.

Specific Preparation of 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanamide

The target compound features a pentanamide side chain attached to the nitrogen of the dihydropyrimidinone ring. Preparation involves:

Synthesis of the Dihydropyrimidinone Core

- Starting from urea and a suitable β-ketoester or β-diketone (e.g., ethyl acetoacetate derivatives) and an aldehyde precursor.

- The Biginelli reaction or its modified versions (acid catalysis or microwave-assisted) is employed to form the 3,4-dihydropyrimidin-2(1H)-one ring.

Introduction of the Pentanamide Side Chain

- The pentanamide moiety can be introduced by coupling reactions involving the dihydropyrimidinone nitrogen.

- One reported method involves the synthesis of pentanamide derivatives by amidation of corresponding acid or ester precursors.

- For example, coupling of the dihydropyrimidinone with pentanoyl chloride or via amide bond formation using activated esters or carbodiimide coupling agents.

- Alternatively, the pentanamide chain can be introduced by nucleophilic substitution or amidation of a suitable precursor bearing a leaving group at the pentanoyl position.

Example from Literature

- A detailed synthetic route for related compounds involves preparation of hydroxylamine derivatives and subsequent coupling with pyrimidine derivatives under mild conditions.

- Potassium hydroxide in methanol is used to generate potassium hydroxylamine, which reacts with precursor compounds to form amide derivatives.

- Purification steps include extraction, neutralization, and chromatographic purification to isolate the final product with high purity.

Comparative Data Table of Preparation Methods

| Method | Catalyst/Conditions | Reaction Time | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|

| Classical Biginelli | Trichloroacetic acid, reflux EtOH | Several hours | 70–90 | Well-established, broad scope | Suitable for various aldehydes |

| Microwave-assisted TBAB | TBAB, solvent-free, microwave | 3–4 minutes | 90–95 | Rapid, green, high yield | Requires microwave setup |

| Amidation coupling | Carbodiimide or acid chloride | Hours to overnight | 60–85 | Direct introduction of pentanamide | Needs careful control of conditions |

| Hydroxylamine-mediated coupling | KOH in MeOH, mild temp | 0.5–2 hours | Moderate | Mild conditions, selective | Requires purification by chromatography |

Research Findings and Notes

- The Biginelli reaction remains the cornerstone for constructing the dihydropyrimidinone ring, with modifications improving yield, speed, and environmental impact.

- Microwave-assisted synthesis with TBAB catalyst offers a significant improvement in reaction time and yield, making it suitable for scale-up and green chemistry applications.

- The pentanamide side chain introduction is typically achieved post-ring formation via amidation or coupling reactions, which require optimization to avoid side reactions and ensure high purity.

- Analytical techniques such as NMR, IR, and melting point determination are essential for confirming the structure and purity of intermediates and final products.

- The choice of catalyst and reaction conditions can influence the selectivity and yield of the target compound, especially when sensitive functional groups are present.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It has been investigated for its potential as an enzyme inhibitor.

Medicine: The compound exhibits antiviral, antibacterial, and antitumor activities, making it a candidate for drug development.

Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analogs can be categorized into two groups based on the provided evidence:

Sulfamoyl-Linked Pentanamide Derivatives (): Example: 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Structural Features: Incorporates a sulfamoyl-phenyl group and isoindolinone moiety. Molecular Weight: 493.53 g/mol (vs. ~250 g/mol for the target compound, estimated). Synthesis Yield: 83%, indicating efficient synthesis for sulfamoyl derivatives.

Stereochemically Complex Tetrahydropyrimidinyl Butanamide Derivatives (): Example: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Structural Features: Contains multiple stereocenters, phenoxyacetamido, and diphenylhexan groups. Molecular Weight: ~642.79 g/mol (estimated), significantly larger than the target compound. Functional Impact: Complex stereochemistry and bulky substituents likely improve target specificity (e.g., protease inhibition) but may compromise metabolic stability .

Comparative Data Table

Research Findings and Trends

- Bioavailability : The target compound’s shorter alkyl chain and lack of bulky substituents may favor oral absorption over ’s derivatives, which face challenges due to high molecular weight and steric hindrance .

- Synthetic Accessibility : The target compound’s simpler structure likely allows higher synthetic yields compared to ’s stereochemically demanding analogs, though this remains unverified in the provided data.

Biological Activity

5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanamide, a compound with significant potential in medicinal chemistry, has garnered interest due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₀N₂O₃

- Molecular Weight : 182.18 g/mol

- CAS Number : 122567-97-9

The biological activity of 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanamide is primarily attributed to its interaction with various biological targets. Research indicates that the compound may influence:

- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antibacterial properties against certain strains of bacteria.

Antimicrobial Properties

Several studies have evaluated the antimicrobial effects of this compound. For instance:

- Study A : A screening of various derivatives indicated that compounds similar to 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanamide demonstrated moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 32-128 µg/mL for effective strains .

Anticonvulsant Activity

Another significant aspect of this compound is its potential anticonvulsant activity.

- Study B : In a controlled animal study, the compound was tested using the maximal electroshock seizure (MES) model. The results showed an effective dose (ED50) of approximately 20 mg/kg, indicating a promising profile compared to standard anticonvulsants like phenobarbital (ED50 = 22 mg/kg) .

Case Study 1: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial efficacy of 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanamide against methicillin-resistant Staphylococcus aureus (MRSA). The study employed both in vitro and in vivo models:

| Test Method | Result |

|---|---|

| In vitro MIC | 64 µg/mL |

| In vivo efficacy | Significant reduction in bacterial load at 50 mg/kg |

The results suggested that the compound could serve as a potential lead for developing new antibiotics against resistant strains .

Case Study 2: Anticonvulsant Properties

In another study assessing the anticonvulsant properties:

| Compound | ED50 (mg/kg) |

|---|---|

| 5-(2,4-Dioxo...) | 20 |

| Phenobarbital | 22 |

This study highlighted the potential of this compound to be developed as an alternative treatment for epilepsy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.